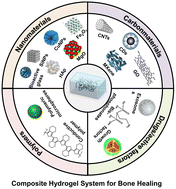Recent advances in composite hydrogels: synthesis, classification, and application in the treatment of bone defects
Biomaterials Science Pub Date: 2023-12-18 DOI: 10.1039/D3BM01795H
Abstract
Bone defects are often difficult to treat due to their complexity and specificity, and therefore pose a serious threat to human life and health. Currently, the clinical treatment of bone defects is mainly surgical. However, this treatment is often more harmful to patients and there is a potential risk of rejection and infection. Hydrogels have a unique three-dimensional structure that can accommodate a variety of materials, including particles, polymers and small molecules, making them ideal for treating bone defects. Therefore, emerging composite hydrogels are considered one of the most promising candidates for the treatment of bone defects. This review describes the use of different types of composite hydrogel in the treatment of bone defects. We present the basic concepts of hydrogels, different preparation techniques (including chemical and physical crosslinking), and the clinical requirements for hydrogels used to treat bone defects. In addition, a review of numerous promising designs of different types of hydrogel doped with different materials (e.g., nanoparticles, polymers, carbon materials, drugs, and active factors) is also highlighted. Finally, the current challenges and prospects of composite hydrogels for the treatment of bone defects are presented. This review will stimulate research efforts in this field and promote the application of new methods and innovative ideas in the clinical field of composite hydrogels.


Recommended Literature
- [1] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [2] The electrostatic capacity of aluminium and tantalum anode films
- [3] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [4] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [5] Salt modified starch: sustainable, recyclable plastics
- [6] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [7] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [8] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [9] Back cover
- [10] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 1076-07-9









